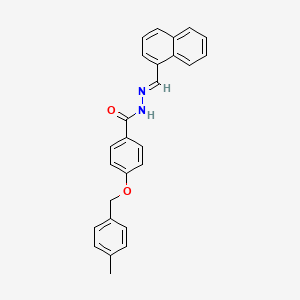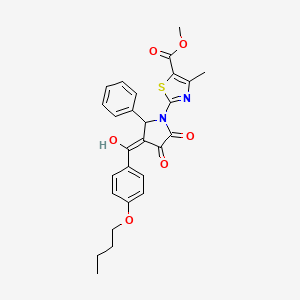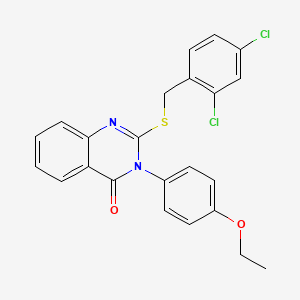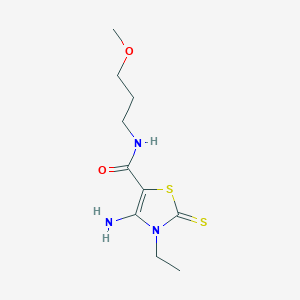![molecular formula C30H36N2O4 B12019099 N-butan-2-yl-N-[4-[butan-2-yl-(4-methoxybenzoyl)amino]phenyl]-4-methoxybenzamide](/img/structure/B12019099.png)
N-butan-2-yl-N-[4-[butan-2-yl-(4-methoxybenzoyl)amino]phenyl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butan-2-yl-N-[4-[butan-2-yl-(4-methoxybenzoyl)amino]phenyl]-4-methoxybenzamide is a complex organic compound with a molecular formula of C28H37NO3 This compound is characterized by its intricate structure, which includes multiple butan-2-yl groups and methoxybenzoyl moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-N-[4-[butan-2-yl-(4-methoxybenzoyl)amino]phenyl]-4-methoxybenzamide typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amination Reactions:
Alkylation Reactions: The addition of butan-2-yl groups to the aromatic rings.
Methoxylation Reactions: The incorporation of methoxy groups into the benzene rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-butan-2-yl-N-[4-[butan-2-yl-(4-methoxybenzoyl)amino]phenyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-butan-2-yl-N-[4-[butan-2-yl-(4-methoxybenzoyl)amino]phenyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-butan-2-yl-N-[4-[butan-2-yl-(4-methoxybenzoyl)amino]phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-butan-2-yl-4-[4-(butan-2-ylamino)phenyl]aniline
- N,N’-di(butan-2-yl)biphenyl-4,4’-diamine
Uniqueness
N-butan-2-yl-N-[4-[butan-2-yl-(4-methoxybenzoyl)amino]phenyl]-4-methoxybenzamide is unique due to its specific structural features, such as the presence of multiple butan-2-yl groups and methoxybenzoyl moieties. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C30H36N2O4 |
|---|---|
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
N-butan-2-yl-N-[4-[butan-2-yl-(4-methoxybenzoyl)amino]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C30H36N2O4/c1-7-21(3)31(29(33)23-9-17-27(35-5)18-10-23)25-13-15-26(16-14-25)32(22(4)8-2)30(34)24-11-19-28(36-6)20-12-24/h9-22H,7-8H2,1-6H3 |
InChI-Schlüssel |
SEUFDKIWEWMBTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N(C1=CC=C(C=C1)N(C(C)CC)C(=O)C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-2-[(1-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12019024.png)
![N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12019028.png)

![ethyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12019035.png)
![7-butan-2-yl-N-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12019037.png)
![3-(4-chlorophenyl)-2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B12019047.png)
![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019049.png)






![3-amino-6-(4-butoxyphenyl)-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12019086.png)
